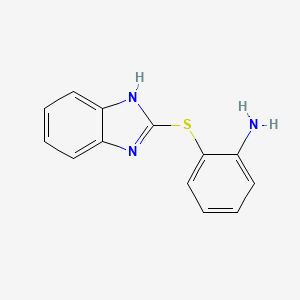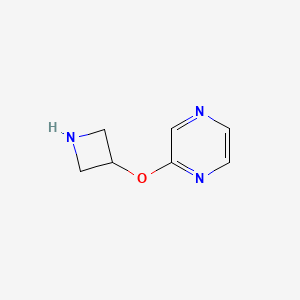
2-(1H-1,3-benzodiazol-2-ylsulfanyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1H-1,3-benzodiazol-2-ylsulfanyl)aniline is a heterocyclic compound that features a benzimidazole ring fused with an aniline group through a sulfur atom. Benzimidazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Preparation Methods
The synthesis of 2-(1H-1,3-benzodiazol-2-ylsulfanyl)aniline can be achieved through various methods. One common approach involves the reaction of 1,3-dihydro-2H-1,3-benzimidazole-2-thione with 4-fluorobenzaldehyde in dimethyl sulfoxide (DMSO) to obtain 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde. This intermediate is then reacted with thiosemicarbazide in ethanol at reflux temperature to yield this compound .
Chemical Reactions Analysis
2-(1H-1,3-benzodiazol-2-ylsulfanyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic aromatic substitution reactions can occur, especially at the benzimidazole ring, using reagents like halogens or nitro groups.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(1H-1,3-benzodiazol-2-ylsulfanyl)aniline has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: It is studied for its potential therapeutic applications in treating diseases such as cancer and viral infections.
Industry: The compound is used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(1H-1,3-benzodiazol-2-ylsulfanyl)aniline involves its interaction with specific molecular targets and pathways. The benzimidazole ring can interact with proteins and enzymes, leading to inhibition or activation of various biological processes. The sulfur atom in the compound may also play a role in its reactivity and binding affinity .
Comparison with Similar Compounds
2-(1H-1,3-benzodiazol-2-ylsulfanyl)aniline can be compared with other benzimidazole derivatives, such as:
2-(1H-benzimidazol-2-yl)aniline: Lacks the sulfur atom, which may affect its biological activity and reactivity.
2-(1H-benzimidazol-2-yl)thioaniline: Contains a sulfur atom but differs in the position of the aniline group.
The presence of the sulfur atom in this compound makes it unique and may contribute to its distinct biological and chemical properties .
Properties
Molecular Formula |
C13H11N3S |
|---|---|
Molecular Weight |
241.31 g/mol |
IUPAC Name |
2-(1H-benzimidazol-2-ylsulfanyl)aniline |
InChI |
InChI=1S/C13H11N3S/c14-9-5-1-4-8-12(9)17-13-15-10-6-2-3-7-11(10)16-13/h1-8H,14H2,(H,15,16) |
InChI Key |
VLHPFZVRLRXVEL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N)SC2=NC3=CC=CC=C3N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 7-amino-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B8728875.png)

![tert-Butyl 6-chloro-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate](/img/structure/B8728886.png)
![5,7-Dichloro-3-propylimidazo[1,5-c]pyrimidine](/img/structure/B8728894.png)

![5,6,7,8,9,10-Hexahydrocycloocta[b]pyridin-2-ol](/img/structure/B8728899.png)


![ETHYL 4-CARBAMOYL-4-[(4-FLUOROPHENYL)AMINO]PIPERIDINE-1-CARBOXYLATE](/img/structure/B8728907.png)


![2-[(4-Chlorophenoxy)methyl]thiophene](/img/structure/B8728945.png)


